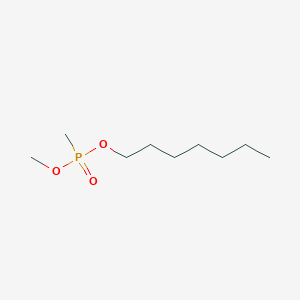

Heptyl methyl methylphosphonate

Description

Structure

2D Structure

Properties

CAS No. |

170275-60-2 |

|---|---|

Molecular Formula |

C9H21O3P |

Molecular Weight |

208.23 g/mol |

IUPAC Name |

1-[methoxy(methyl)phosphoryl]oxyheptane |

InChI |

InChI=1S/C9H21O3P/c1-4-5-6-7-8-9-12-13(3,10)11-2/h4-9H2,1-3H3 |

InChI Key |

JZUXTBAFHRYUAL-UHFFFAOYSA-N |

SMILES |

CCCCCCCOP(=O)(C)OC |

Canonical SMILES |

CCCCCCCOP(=O)(C)OC |

Synonyms |

Heptyl methyl methylphosphonate |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for Heptyl Methyl Methylphosphonate Dmhmp

Spectroscopic Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, 2D NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local environment of the phosphorus atom in Heptyl methyl methylphosphonate (B1257008).

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For Heptyl methyl methylphosphonate, distinct signals corresponding to the methyl group attached directly to the phosphorus atom (P-CH₃), the methoxy (B1213986) group (P-O-CH₃), and the various methylene (B1212753) groups of the heptyl chain (-O-CH₂-(CH₂)₅-CH₃) are expected. The P-CH₃ protons typically appear as a doublet due to coupling with the ³¹P nucleus. The methoxy protons also show up as a doublet for the same reason. The signals from the heptyl chain would appear as multiplets, with the -O-CH₂ protons shifted furthest downfield due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Each unique carbon atom in the heptyl chain, along with the methoxy carbon and the P-methyl carbon, will produce a distinct signal. Similar to ¹H NMR, the carbons directly bonded to or near the phosphorus atom will exhibit splitting (coupling). For instance, the P-CH₃ carbon and the P-O-CH₃ carbon will appear as doublets.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds as it directly probes the phosphorus nucleus. youtube.com The chemical shift of the ³¹P signal is highly sensitive to the electronic environment of the phosphorus atom. nih.govnih.gov For this compound, a single resonance is expected, and its chemical shift value helps to confirm the pentavalent phosphonate (B1237965) structure. organicchemistrydata.orgrsc.org The chemical shifts can be influenced by solvent, concentration, and temperature. youtube.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons within the heptyl chain, confirming their sequence. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals. nih.gov

Table 1: Expected NMR Data for this compound Note: Specific chemical shifts (δ) and coupling constants (J) are predictive and based on general values for similar organophosphorus structures, as direct experimental data for this specific compound is not widely available in the cited literature. Data for related compounds like Dimethyl methylphosphonate and Diethyl ethylphosphonate are used for reference. chemicalbook.comchemicalbook.comchemicalbook.com

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | P-CH₃ | 1.4 - 1.6 | Doublet (d) | J(H,P) ≈ 17-18 |

| ¹H | O-CH₃ | 3.6 - 3.8 | Doublet (d) | J(H,P) ≈ 10-11 |

| ¹H | -O-CH₂- | 3.9 - 4.1 | Multiplet (m) | - |

| ¹H | -(CH₂)₅- | 1.2 - 1.7 | Multiplet (m) | - |

| ¹H | Terminal -CH₃ | 0.8 - 0.9 | Triplet (t) | J(H,H) ≈ 7 |

| ¹³C | P-CH₃ | 10 - 15 | Doublet (d) | J(C,P) ≈ 140-145 |

| ¹³C | O-CH₃ | 52 - 55 | Doublet (d) | J(C,P) ≈ 5-7 |

| ¹³C | -O-CH₂- | 65 - 70 | Doublet (d) | J(C,P) ≈ 5-7 |

| ¹³C | Heptyl Chain Carbons | 14 - 32 | Singlets (s) | - |

| ³¹P | P=O | 28 - 32 | Singlet (or Multiplet if proton-coupled) | - |

Mass Spectrometry (MS) Applications (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound. It typically generates protonated molecules or adducts, allowing for accurate molecular weight determination. chemeo.com

In positive-ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed, arising from salts present in the solvent or sample matrix. zldm.ru By adjusting instrumental parameters, such as the cone voltage, in-source fragmentation can be induced to provide structural information. For this compound, characteristic fragmentation would likely involve the loss of the heptyl group or the methoxy group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. msu.edu The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent bands would include a strong absorption for the P=O (phosphoryl) stretching vibration, a strong band for the P-O-C stretching, and various bands corresponding to the C-H stretching and bending vibrations of the methyl and heptyl groups. nist.govdtic.mil The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for the compound. msu.edu

Table 2: Characteristic Infrared Absorption Bands for this compound Note: Frequencies are based on typical ranges for the specified functional groups and data from similar compounds like Dimethyl methylphosphonate. nist.govdtic.mil

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2960-2850 | C-H Stretching | Heptyl and Methyl groups |

| 1470-1450 | C-H Bending (Asymmetric) | -CH₂- and -CH₃ |

| 1240-1260 | P=O Stretching | Phosphoryl |

| 1030-1050 | P-O-C Stretching (Alkyl) | Phosphonate Ester |

| 810-830 | P-O-C Stretching | Phosphonate Ester |

Chromatographic and Hyphenated Techniques for Separation and Identification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. When coupled with mass spectrometry, these methods provide a powerful tool for unequivocal identification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point suitable for GC analysis, can be effectively separated from other components on a capillary column (e.g., a non-polar or mid-polar stationary phase like DB-5ms). brjac.com.br The retention time in the gas chromatogram provides one level of identification.

Following separation by GC, the compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy technique that causes extensive fragmentation, producing a characteristic mass spectrum that serves as a molecular fingerprint. nist.gov The fragmentation pattern for this compound would be expected to show a molecular ion (M⁺) peak, albeit likely of low intensity, and several key fragment ions resulting from cleavage of the P-O and C-C bonds. Tandem mass spectrometry (GC-MS/MS) can enhance selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions, which is particularly useful for trace analysis in complex matrices. scispec.co.th

Table 3: Predicted Electron Ionization (EI) Mass Spectrometry Fragments for this compound Note: Predicted based on the structure and known fragmentation patterns of smaller alkyl methylphosphonates. nist.govresearchgate.net

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 208 | [C₉H₂₁O₃P]⁺ | Molecular Ion (M⁺) |

| 177 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 110 | [CH₃P(O)(OH)OCH₃]⁺ | McLafferty rearrangement (loss of C₆H₁₂) |

| 109 | [CH₃P(O)(OH)₂]⁺• | Loss of heptene (B3026448) via rearrangement |

| 94 | [CH₃P(O)OCH₃]⁺ | Loss of heptyl radical |

| 79 | [CH₃PO₂H]⁺ | Common phosphonate fragment |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

For analysis in liquid samples, or for compounds that may have limited thermal stability, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the method of choice. Reversed-phase LC using a C18 column with a water/acetonitrile or water/methanol gradient is a common approach for separating organophosphorus compounds. zldm.ru

The coupling of LC with HRMS (e.g., Time-of-Flight or Orbitrap analyzers) allows for the determination of the accurate mass of the molecular ion with very high precision (typically to within 5 ppm). nih.gov This enables the calculation of the elemental composition, providing a high degree of confidence in the identification of this compound. LC-HRMS is highly selective and sensitive, making it suitable for detecting and identifying the compound at low levels in complex environmental or biological samples. zldm.runih.gov

Ion Chromatography for Radiolysis Product Analysis

In the context of nuclear fuel reprocessing, the solvent extraction agents are exposed to intense radiation, leading to their degradation. The resulting radiolysis products can interfere with the extraction process and impact its efficiency. Ion chromatography (IC) is a powerful technique for the qualitative and quantitative analysis of ionic species, making it particularly suitable for identifying the acidic products formed during the radiolysis of DMHMP.

Research into the radiolytic degradation of Di-1-methylheptyl methylphosphonate has utilized ion chromatography to analyze the acidic byproducts. In these studies, DMHMP, often diluted in a hydrocarbon solvent like n-dodecane, is subjected to gamma radiation to simulate the conditions in spent fuel reprocessing. The irradiated samples are then washed with a deionized water or a dilute base to extract the water-soluble acidic degradation products.

The aqueous phase is subsequently analyzed by ion chromatography. Studies have shown that the primary acidic radiolysis products of DMHMP are phosphoric acid and methyl phosphoric acid. fas.org The generation of these acids is attributed to the cleavage of the C-O bonds within the DMHMP molecule under irradiation. fas.org The concentration of these acidic products has been observed to increase with the absorbed radiation dose.

The table below summarizes the key acidic radiolysis products of DMHMP identified through ion chromatography.

| Radiolysis Product | Chemical Formula | Analytical Method |

| Phosphoric Acid | H₃PO₄ | Ion Chromatography |

| Methyl Phosphoric Acid | CH₃PO(OH)₂ | Ion Chromatography |

This table presents the primary acidic degradation products of Di-1-methylheptyl methylphosphonate (DMHMP) when subjected to irradiation, as identified by ion chromatography.

Method Development for Trace Detection and Isomer Differentiation in Complex Matrices

The detection of minute quantities of DMHMP and the differentiation of its isomers are critical for environmental monitoring and for ensuring the purity of the compound. The complexity of matrices such as soil, water, or biological samples necessitates the development of highly sensitive and selective analytical methods.

For trace detection, a common approach involves sample preparation to extract and concentrate the analyte, followed by analysis using advanced chromatographic techniques. Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are effective sample preparation methods for organophosphorus compounds in intricate matrices. These techniques help to remove interfering substances and enrich the concentration of the target analyte. Following extraction, gas chromatography (GC) or liquid chromatography (LC) coupled with sensitive detectors is employed. For instance, GC with a flame photometric detector (FPD) or mass spectrometry (MS) offers high sensitivity for phosphorus-containing compounds. Similarly, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides excellent selectivity and low detection limits. Recent developments in ambient ionization techniques, such as paper spray mass spectrometry (PS-MS), show promise for the rapid screening of organophosphorus compounds in complex samples with minimal preparation.

This compound possesses a chiral phosphorus center, meaning it can exist as a pair of enantiomers. These isomers may exhibit different biological activities and degradation rates. Therefore, the ability to separate and quantify individual isomers is crucial. Chiral chromatography is the primary technique for resolving enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, has proven effective for the separation of a wide range of organophosphorus enantiomers. The choice of the specific chiral column and the mobile phase composition are critical for achieving optimal separation. Gas chromatography on a chiral column is another reliable method for the enantiomeric separation of volatile organophosphorus compounds. Furthermore, nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents can also be utilized to differentiate between enantiomers.

The table below outlines the analytical techniques used for trace detection and isomer differentiation of organophosphorus compounds, which are applicable to DMHMP.

| Analytical Goal | Sample Preparation | Separation Technique | Detection Method | Key Findings |

| Trace Detection | SPE, SPME | GC, HPLC | FPD, MS, MS/MS | Enables the detection of low concentrations of organophosphorus compounds in complex environmental and biological samples. |

| Isomer Differentiation | Chiral GC, Chiral HPLC | MS, UV, Polarimetry | Allows for the separation and quantification of individual enantiomers, which is important for understanding stereospecific effects. |

This table summarizes the methodologies for trace detection and isomer differentiation of organophosphorus compounds like DMHMP, highlighting the combination of sample preparation, separation, and detection techniques.

Mechanistic Investigations of Heptyl Methyl Methylphosphonate Dmhmp in Chemical Processes

Solvent Extraction Mechanisms in Nuclear Fuel Reprocessing

Solvent extraction is a cornerstone of nuclear fuel reprocessing, enabling the separation and purification of valuable materials like uranium and plutonium from fission products and other actinides. researchgate.netresearchgate.net DMHMP has been investigated as a potential alternative to the commonly used extractant tri-n-butyl phosphate (B84403) (TBP), especially in the context of the thorium-uranium (Th-U) fuel cycle. bohrium.combohrium.comresearchgate.net

Extraction Equilibria and Kinetics of Uranyl(VI) and Thorium(IV) Nitrates

The efficiency of a solvent extraction process is governed by both the equilibrium distribution of the metal ions between the aqueous and organic phases and the kinetics of the extraction process.

Studies on the extraction of uranyl(VI) and thorium(IV) nitrates from nitric acid media using DMHMP dissolved in a diluent like kerosene (B1165875) have provided insights into the underlying mechanisms. bohrium.com The extraction process is influenced by several factors, including the concentrations of the extractant, metal ions, and nitric acid in the aqueous phase. bohrium.combohrium.com

The stoichiometry of the extracted complexes has been determined through slope analysis. For instance, the extraction of neptunium(IV) involves the formation of a neutral complex, Np(NO₃)₄·2DMHMP. xml-journal.net Similar studies for uranium(VI) and thorium(IV) help in understanding the number of DMHMP molecules associated with each metal ion in the organic phase.

Kinetic investigations, often performed using a Lewis cell with a constant interfacial area, reveal the rate-determining steps of the extraction process. bohrium.com For the extraction of U(VI) and Th(IV) with DMHMP, the process can be controlled by diffusion in the bulk phase at lower stirring speeds, while at higher speeds, the chemical reaction at the liquid-liquid interface becomes the dominant factor. bohrium.com The activation energies for the extraction of U(VI) and Th(IV) have been calculated to be 28.5 kJ·mol⁻¹ and 26.8 kJ·mol⁻¹, respectively. bohrium.com Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) indicate that the extraction of both U(VI) and Th(IV) is an endothermic and non-spontaneous process. bohrium.com

Coordination Chemistry of Neptunium(IV) and Neptunium(VI) with DMHMP

The coordination chemistry of neptunium (B1219326) with DMHMP is crucial for understanding its extraction behavior. In nitric acid medium, Np(IV) is extracted by DMHMP in kerosene. xml-journal.net Slope analysis of the extraction data indicates that the extracted species is a neutral molecule with the formula Np(NO₃)₄·2DMHMP. xml-journal.net This suggests that two molecules of DMHMP coordinate to the neptunium(IV) nitrate (B79036) salt. The extraction of Np(IV) is an exothermic process, meaning the distribution coefficient decreases with increasing temperature. xml-journal.net

The extraction behavior of Np(VI) from nitric acid by DMHMP has also been investigated. bohrium.com Understanding the coordination of different oxidation states of neptunium is essential for developing effective separation processes. The stability and structure of these coordination complexes directly impact the selectivity and efficiency of the extraction.

Influence of Aqueous Phase Acidity and Extractant Concentration on Distribution Ratios

The distribution ratio (D), which is the ratio of the concentration of a metal ion in the organic phase to its concentration in the aqueous phase, is a key parameter in solvent extraction. This ratio is significantly influenced by the acidity of the aqueous phase (HNO₃ concentration) and the concentration of the extractant (DMHMP). bohrium.comxml-journal.net

For the extraction of Np(IV) with DMHMP, the distribution ratio is affected by the nitric acid concentration. xml-journal.net Similarly, in the separation of uranium and thorium, the nitric acid concentration in the feed, scrub, and stripping solutions is a critical parameter that needs to be optimized. bohrium.com

The concentration of DMHMP in the organic diluent also plays a vital role. Increasing the extractant concentration generally leads to an increase in the distribution ratio, up to a certain point. bohrium.comxml-journal.net The optimal concentration of DMHMP is determined by balancing the extraction efficiency of the target metal ions with the co-extraction of undesirable species. bohrium.com

Interfacial Mass Transfer Kinetics in Liquid-Liquid Extraction Systems

The rate of transfer of metal ions from the aqueous phase to the organic phase across the liquid-liquid interface is a critical aspect of solvent extraction. mdpi.com This interfacial mass transfer can be influenced by several factors, including the hydrodynamics of the system, the presence of surfactants or impurities, and the chemical reactions occurring at the interface. bohrium.comresearchgate.net

In systems involving DMHMP, the kinetics of interfacial mass transfer can be studied using techniques like the single drop technique or a Lewis cell. bohrium.com These studies help in determining whether the rate of extraction is limited by diffusion of the species to and from the interface or by the rate of the chemical reaction at the interface itself. bohrium.com For instance, in the extraction of U(VI) and Th(IV) with DMHMP, the process transitions from being diffusion-controlled to being reaction-controlled as the stirring speed increases. bohrium.com Understanding these kinetics is essential for the design and scale-up of industrial extraction equipment. mdpi.comelsevierpure.com

Radiolytic Degradation Pathways of Heptyl Methyl Methylphosphonate (B1257008) (DMHMP)

During nuclear fuel reprocessing, the solvent system is subjected to intense ionizing radiation, which can lead to the degradation of the extractant and the diluent. bohrium.com The radiolytic degradation of DMHMP is a significant concern as the degradation products can interfere with the extraction process, leading to reduced efficiency and operational problems. bohrium.com

Identification and Quantification of Radiolysis Products

The study of the radiolysis of DMHMP involves identifying and quantifying the various degradation products formed upon irradiation. bohrium.com These products can be gaseous, liquid, or acidic in nature.

Gaseous Products: The primary gaseous radiolysis product of DMHMP is hydrogen (H₂). bohrium.com Gaseous hydrocarbons are also formed, mainly through 'hydrogen abstraction' reactions. bohrium.com The volume of these gaseous products is influenced by the pre-equilibrium nitric acid concentration and the absorbed radiation dose. bohrium.com

Liquid Products: Liquid acidic radiolysis products are also formed. In the case of DMHMP, methyl phosphoric acid has been identified as a key acidic degradation product. bohrium.com The concentration of these acidic products also depends on the initial nitric acid concentration and the absorbed dose. bohrium.com

Mechanistic Elucidation of Radiation-Induced Decomposition

The stability of extractants under irradiation is a critical factor in the efficiency and safety of nuclear fuel reprocessing. Understanding the mechanistic pathways of the radiation-induced decomposition of Di-1-methyl heptyl methylphosphonate (DMHMP) is essential for predicting its performance and managing the process. Studies on the radiolysis of DMHMP have identified the primary degradation products and proposed a mechanism for their formation. bohrium.com

When subjected to gamma irradiation, the decomposition of DMHMP proceeds through the formation of various radical species. The main gaseous product identified is hydrogen (H₂). The formation of H₂ is attributed to the abstraction of hydrogen atoms. In addition to hydrogen, gaseous hydrocarbons are also significant radiolysis products. These are primarily formed through 'hydrogen abstraction' reactions, where alkyl radicals combine with hydrogen free radicals to produce alkanes, and alkenes are formed via disproportionation reactions. bohrium.com

The liquid acidic radiolysis products are of particular concern as they can interfere with the extraction process. In the case of DMHMP, the principal acidic degradation product detected is methyl phosphoric acid. bohrium.com The concentration of these acidic products is influenced by factors such as the absorbed radiation dose and the concentration of nitric acid (HNO₃) in the system. bohrium.com

The proposed radiolysis mechanism of DMHMP involves the initial formation of various radicals through the interaction with ionizing radiation. The subsequent reactions of these radicals lead to the observed gaseous and liquid products.

Table 1: Major Radiolysis Products of Di-1-methyl heptyl methylphosphonate (DMHMP)

| Product Type | Specific Product | Proposed Formation Mechanism |

|---|---|---|

| Gaseous | Hydrogen (H₂) | Abstraction of hydrogen atoms |

| Alkanes | Combination of alkyl and hydrogen radicals | |

| Alkenes | Disproportionation of alkyl radicals |

Comparative Irradiation Stability Studies with Other Organophosphorus Extractants

The performance of an extractant in nuclear fuel reprocessing is often evaluated by comparing its radiation stability with that of other established or potential extractants. Di-1-methyl heptyl methylphosphonate (DMHMP) has been investigated as a promising alternative to the widely used Tributyl phosphate (TBP), particularly for thorium-based fuel reprocessing. bohrium.comresearchgate.net

Studies have indicated that the physical and extraction properties of DMHMP are superior to those of other organophosphorus extractants such as tri-iso-amyl phosphate (TiAP) and tri-sec-butyl phosphate (TsBP). researchgate.net The irradiation stability of DMHMP has been assessed and compared with TBP, with results suggesting that DMHMP is a potential candidate for applications requiring high stability. researchgate.net

A key metric for quantifying radiation stability is the radiation-chemical yield (G-value), which represents the number of molecules of a substance formed or destroyed per 100 eV of absorbed energy. A lower G-value for decomposition indicates higher stability.

While direct comparative G-values for the decomposition of DMHMP under the same conditions as other extractants are not always available in the literature, data for related compounds provide a basis for comparison. For instance, the G-value for the degradation of TBP (G(-TBP)) in a 1 M solution in n-dodecane under gamma radiation has been reported. researchgate.net Similarly, G-values for the decomposition of dimethyl methylphosphonate (DMMP), a structurally related but simpler compound, have also been calculated. researchgate.net

Table 2: Comparative Data on the Radiolysis of Organophosphorus Extractants

| Compound | Key Radiolysis Products | G-value (decomposition) | Reference |

|---|---|---|---|

| Di-1-methyl heptyl methylphosphonate (DMHMP) | Hydrogen, Alkanes, Alkenes, Methyl phosphoric acid | Not explicitly reported in cited sources | bohrium.com |

| Tributyl phosphate (TBP) | Dibutyl phosphoric acid (HDBP), Monobutyl phosphoric acid (H₂MBP), Carboxylic acids, Carbonyl compounds, Nitro compounds | ~0.36 µmol/J (in 1 M TBP/n-dodecane, low LET radiation) | researchgate.net |

| Dimethyl methylphosphonate (DMMP) | Gaseous small molecules, Organic phosphorus molecules | 0.75-1.0 µmol/J | researchgate.net |

The data suggests that the structure of the organophosphorus extractant plays a significant role in its radiation stability. The presence of different alkyl groups and their branching can influence the pathways of radiolytic degradation. The comparison indicates that DMHMP's stability is a key feature making it a promising candidate for advanced nuclear fuel reprocessing cycles. bohrium.comresearchgate.net

Theoretical and Computational Chemistry Studies of Heptyl Methyl Methylphosphonate Dmhmp

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. nih.govosti.govacs.org This method is particularly effective for organophosphorus compounds, providing a balance between computational cost and accuracy. DFT calculations are used to optimize molecular geometries, determine electronic properties, and predict how a molecule will interact with other chemical species. nih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For DMMP, computational studies have established its equilibrium geometry. rutgers.edu

The electronic structure of DMMP has been probed using a combination of gas-phase photoelectron spectroscopy and DFT calculations. nih.govosti.govacs.org These studies help in assigning spectral features and visualizing the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A larger gap implies higher stability and lower reactivity.

Key computed structural parameters for DMMP are presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| P=O | 1.48 |

| P-C1 | 1.79 |

| P-O2 | 1.59 |

| O2-C2 | 1.45 |

| Bond Angles (°) ** | |

| O1=P-C1 | 115.8 |

| O1=P-O2 | 114.7 |

| C1-P-O2 | 102.7 |

| P-O2-C2 | 119.5 |

| Dihedral Angles (°) ** | |

| C1-P-O2-C2 | 109.0 |

| Table 1: Selected optimized geometric parameters for Dimethyl methylphosphonate (B1257008) (DMMP) derived from theoretical calculations. rutgers.edu |

These structural details, derived from computational models, are fundamental to understanding the molecule's physical and chemical behavior.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, using a color-coded scheme to indicate charge distribution.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green Regions : Represent areas of neutral or near-zero potential.

For a phosphonate (B1237965) ester like DMMP, the MEP map would show the most negative potential (red) localized on the phosphoryl oxygen atom (P=O) due to its high electronegativity and the presence of lone pairs. This site is the primary center for interactions with electrophiles and for forming hydrogen bonds. morressier.comacs.orgnih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl groups, indicating their susceptibility to interaction with nucleophiles. The MEP analysis thus provides a clear visual guide to the molecule's reactivity patterns. uni-muenchen.de

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting the spectroscopic signatures of molecules, such as their vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra are crucial for interpreting experimental data and identifying chemical species.

Calculations of vibrational frequencies and their corresponding infrared (IR) intensities can be performed using DFT. tandfonline.comcapes.gov.br For DMMP, theoretical calculations have been compared with experimental FTIR spectra to assign specific vibrational modes to the observed absorption bands. tandfonline.comdtic.mil The most prominent bands in the IR spectrum of DMMP are associated with the stretching vibrations of the P=O and P-O-C bonds.

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating NMR chemical shifts. ijcce.ac.irimist.ma Theoretical predictions of ¹H, ¹³C, and ³¹P NMR spectra can aid in the structural elucidation of phosphonates. nih.gov

The table below presents key calculated vibrational frequencies for DMMP.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| P=O Stretch | ~1296 | ~1275 |

| CH₃ Rock | ~1188 | ~1185 |

| P-O-C Stretch | ~1071 | ~1040-1070 |

| P-CH₃ Stretch | ~781 | ~789 |

| Table 2: Comparison of calculated and experimental infrared vibrational frequencies for Dimethyl methylphosphonate (DMMP). tandfonline.com |

Simulation of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions and their associated energy changes. For organophosphorus compounds, understanding reaction mechanisms like hydrolysis is critical.

DFT calculations have been extensively used to model the hydrolysis of DMMP. morressier.comacs.orgnih.gov These simulations can map out the entire reaction pathway, from the initial binding of reactants to the formation of products, including the identification of high-energy transition states. The energy difference between the reactants and the transition state determines the activation energy (or activation enthalpy), which governs the reaction rate.

Studies on the hydrolysis of DMMP, often catalyzed by metal oxides or hydroxides, show that the reaction typically proceeds through an addition-elimination mechanism. morressier.comacs.orgacs.org In this pathway, a nucleophile (like a hydroxide (B78521) ion) attacks the electrophilic phosphorus center. This leads to the formation of a transient, five-coordinate intermediate (a trigonal bipyramidal structure). Subsequently, a leaving group (such as a methoxy (B1213986) group) is eliminated, resulting in the final hydrolyzed product. morressier.comacs.org

Computational models have shown that this addition-elimination pathway is generally favored both kinetically (lower activation energy) and thermodynamically over alternative mechanisms like direct interchange. acs.orgnih.gov For instance, the decomposition of DMMP on cerium oxide surfaces has an activation energy barrier as low as 22.7 kJ/mol for the cleavage of the P-OCH₃ bond, indicating high reactivity. researchgate.net Similarly, studies on DMMP hydrolysis by zirconium hydroxide also confirm the favorability of the addition-elimination mechanism. morressier.comacs.orgnih.gov These simulations provide atomic-level detail that is crucial for designing materials and conditions for the effective neutralization of such compounds. researchgate.netrsc.org

Environmental Biogeochemistry and Microbial Metabolism of Methylphosphonates

Biosynthesis of Methylphosphonate (B1257008) in Marine Microorganisms

The production of methylphosphonate is a key biological process that introduces this compound into the marine ecosystem. nih.goviu.edu Initially, it was unclear how methylphosphonate was synthesized from known natural products, suggesting the existence of novel biochemical pathways. nih.goviu.edu Research has since revealed that various marine microbes, including the abundant archaeon Nitrosopumilus maritimus and bacteria like Pelagibacter ubique, possess the genetic machinery for methylphosphonate biosynthesis. nih.govnih.govnih.gov These microbes often produce cell-associated methylphosphonate esters, which may be incorporated into exopolysaccharides. nih.goviu.edu

The final and key step in methylphosphonate biosynthesis is catalyzed by the enzyme methylphosphonate synthase (MPnS). nih.govacs.org MPnS is a non-heme iron-dependent oxygenase that facilitates an unusual oxidative rearrangement. nih.govacs.orgacs.org The enzyme converts 2-hydroxyethylphosphonate (2-HEP) into methylphosphonate and bicarbonate. wikipedia.org

The proposed mechanism begins with the binding of 2-HEP and molecular oxygen to the Fe(II) center of the enzyme. nih.govacs.org This is followed by the stereospecific abstraction of the pro-S hydrogen from the C2 carbon of the substrate. acs.orgacs.org This leads to the formation of a ferric-superoxo species. acs.org Subsequently, a stereospecific transfer of the pro-R hydrogen from the C2 position of 2-HEP to what will become the methyl group of methylphosphonate occurs. acs.orgacs.org This intricate reaction involves the cleavage of the C-C bond in the 2-HEP substrate. acs.org Interestingly, kinetic studies have shown that neither of the hydrogen transfer steps is the rate-limiting step under conditions where the substrate is abundant. acs.orgacs.org

The crystal structure of MPnS, determined at a resolution of 2.35 angstroms, has provided significant insights into its catalytic mechanism. nih.govnih.gov A key feature of MPnS is its unusual iron-coordinating triad (B1167595) composed of two histidine residues and one glutamine residue (2-histidine-1-glutamine). nih.govnih.gov This is distinct from the canonical 2-His-1-carboxylate facial triad found in many related non-heme iron enzymes. acs.org

MPnS shares structural homology with another enzyme, hydroxyethylphosphonate dioxygenase (HEPD), which also possesses this 2-histidine-1-glutamine motif. nih.govnih.gov Despite this similarity, HEPD catalyzes a different reaction, converting 2-HEP to hydroxymethylphosphonate. nih.gov Structural studies have revealed that the fate of the reaction intermediate is determined by the geometric arrangement of formate (B1220265) relative to the methylphosphonate-based radical. nih.gov In MPnS, the radical abstracts a hydrogen atom from formate to produce methylphosphonate. nih.govacs.org The structure of MPnS is dimeric, with each protomer containing two β-sheet domains forming a bicupin fold and two α-helical domains. nih.gov

The genetic foundation for methylphosphonate production is centered around the mpnS gene, which encodes the methylphosphonate synthase enzyme. nih.govnih.gov The discovery of this gene in the marine archaeon Nitrosopumilus maritimus was a significant breakthrough in understanding the source of oceanic methylphosphonate. nih.govnih.goviu.edu Subsequent screening of global oceanic metagenomic datasets has revealed the widespread presence of mpnS homologs in a variety of marine microbes. nih.goviu.edu

The abundance of the mpnS gene suggests that the capacity for methylphosphonate biosynthesis is a relatively common trait among marine microorganisms. nih.govnih.gov This genetic potential is not limited to archaea; for instance, the ubiquitous marine bacterium Pelagibacter ubique (part of the SAR11 clade) has also been confirmed to possess the mpnS gene. nih.govbiorxiv.org The prevalence of these genes provides a strong genetic basis for the continuous production of methylphosphonate in the marine environment, which in turn serves as a substrate for microbial metabolism and a source of methane (B114726). nih.govnih.gov

Microbial Catabolism of Methylphosphonates for Phosphorus Acquisition

In phosphorus-limited aquatic ecosystems, many microorganisms have evolved pathways to utilize organophosphonates as an alternative phosphorus source. nih.govnih.gov The cleavage of the stable C-P bond in compounds like methylphosphonate allows these microbes to acquire the essential nutrient phosphorus. advancedsciencenews.comnih.gov This catabolic process is a key component of the phosphorus cycle and has significant biogeochemical implications.

One of the primary mechanisms for the degradation of methylphosphonate is the carbon-phosphorus (C-P) lyase pathway. nih.govnih.gov This multi-enzyme complex is encoded by the phn operon, which in Escherichia coli consists of 14 genes (phnC to phnP). nih.gov The expression of this operon is typically induced by phosphate (B84403) starvation and is regulated by the Pho regulon. nih.gov

A significant consequence of the microbial breakdown of methylphosphonate via the C-P lyase pathway is the production of methane in aerobic environments. researchgate.netnih.govhawaii.edu This process provides a compelling explanation for the long-standing "oceanic methane paradox," where surface waters are supersaturated with methane despite the presence of oxygen. nih.govnih.gov

When microbes utilize methylphosphonate as a phosphorus source under phosphate-limiting conditions, the C-P lyase pathway cleaves the C-P bond, releasing the methyl group as methane. nih.govresearchgate.netnih.gov The degradation of methylphosphonate to methane has been demonstrated in various marine and freshwater bacteria, including members of the Proteobacteria. nih.govasm.org The pathway begins with the conversion of methylphosphonate to α-D-ribose-1-methylphosphonate-5-phosphate, which is then acted upon by the C-P lyase, ultimately releasing methane and 5-phospho-α-D-ribose 1,2-cyclic phosphate. smpdb.canih.gov

Environmental Controls on Methylphosphonate Cycling

The transformation and cycling of methylphosphonates in aquatic and terrestrial environments are not constant processes. They are significantly influenced by a variety of environmental factors, most notably the availability of key nutrients. The physical state of the methylphosphonate, whether dissolved in the water column or attached to particles, also plays a crucial role in its transformation.

Influence of Nutrient Availability (e.g., Nitrate (B79036), Iron)

The microbial metabolism of methylphosphonates is intricately linked to the availability of other essential nutrients, particularly phosphorus, nitrogen (in the form of nitrate), and iron. Microorganisms typically turn to methylphosphonate as a source of phosphorus when more easily accessible forms, like inorganic phosphate (Pi), are scarce. nih.govnih.gov This process, however, is not solely dependent on phosphorus limitation; the presence of other nutrients can either facilitate or inhibit the breakdown of these compounds.

Research has shown that the expression of genes responsible for the C-P lyase pathway, which is essential for breaking down methylphosphonates, is induced under phosphate-starved conditions. nih.gov For instance, in marine microbial communities, the aerobic production of methane from methylphosphonate was observed to increase under phosphate-stressed conditions. nih.gov The addition of nutrients like glucose and nitrate can induce phosphorus starvation in a microbial community, leading to a subsequent increase in the expression of genes for phosphorus acquisition, including those for methylphosphonate utilization. nih.govresearchgate.net This suggests a competitive interplay where the abundance of certain nutrients can trigger the use of others.

A study on the marine cyanobacterium Trichodesmium erythraeum found that the genes for the C-P lyase pathway were expressed at very low phosphate concentrations (around 6 nmol L-1) but were repressed when phosphate was abundant. nih.gov This highlights the direct regulatory role of phosphate availability on the potential for methylphosphonate degradation.

Particle-Associated versus Dissolved Methylphosphonate Transformation

The physical form in which methylphosphonates exist in the environment—either freely dissolved in the water or attached to suspended particles—significantly affects their transformation rates and the microbial communities involved. nih.gov Particles in aquatic environments, often referred to as marine snow or suspended particulate matter, are hotspots of microbial activity. frontiersin.org These particles can concentrate nutrients and organic matter, creating microenvironments that are vastly different from the surrounding water. frontiersin.org

It has been hypothesized that the abundance of microbes capable of degrading methylphosphonates may be higher in the nutrient-rich, particle-associated fraction compared to the free-living microbial community. nih.gov This is because particles can provide a surface for microbial attachment and biofilm formation, leading to a more concentrated and active microbial population. frontiersin.org Studies have shown that bacterial communities on marine aggregates are distinct from their free-living counterparts. nih.gov

Furthermore, research on sinking particles has indicated that phosphonates can be preferentially remineralized relative to phosphate esters. nih.gov This suggests that the particle-associated environment may select for microorganisms with the capability to utilize these more complex phosphorus sources. The transformation of methylphosphonates on particles can contribute to the release of methane and phosphate directly into these microbial hotspots, influencing the immediate chemical microenvironment.

Global Biogeochemical Significance of Methylphosphonate Turnover

The microbial turnover of methylphosphonates has significant implications for global biogeochemical cycles, most notably the carbon and phosphorus cycles, and contributes to the production of the potent greenhouse gas, methane. hawaii.edu The discovery that marine microbes can synthesize methylphosphonic acid provides a crucial link in understanding the source of methane in the aerobic ocean, a phenomenon often referred to as the "methane paradox". nih.govillinois.edu

The degradation of methylphosphonates by marine microbes, particularly under phosphorus-limited conditions, releases methane as a byproduct. hawaii.edunih.gov While anaerobic methanogenesis is a well-understood process, the production of methane in oxygen-rich surface waters of the ocean has long been an enigma. hawaii.edu The cycling of methylphosphonates presents a plausible explanation for this observation. Dissolved methylphosphonate and related compounds have been detected in nutrient-poor regions of the ocean, such as the North Pacific Subtropical Gyre, where they are actively cycled. hawaii.edu

The genetic potential for methylphosphonate metabolism is widespread among marine microorganisms. researchgate.net Studies have identified genes for the C-P lyase pathway in various bacterial and archaeal groups, indicating that the capacity to utilize these compounds is not limited to a few specific species. nih.govresearchgate.net The abundance of these genes has been found to be particularly high in some of the most numerous marine microbes, including the archaeon Nitrosopumilus maritimus and bacteria from the SAR11 clade, which are capable of producing methylphosphonate. nih.gov

The table below summarizes key research findings related to the biogeochemical significance of methylphosphonate turnover.

| Research Finding | Significance |

| Marine microbes synthesize methylphosphonic acid. nih.govillinois.edu | Provides a biological source for methane in the aerobic ocean, helping to explain the "methane paradox". |

| Methylphosphonate degradation releases methane. hawaii.edu | Contributes to the global methane budget, a potent greenhouse gas. |

| C-P lyase genes are widespread in marine microbes. nih.govresearchgate.net | Indicates a broad potential for methylphosphonate utilization across different marine environments. |

| Methylphosphonate cycling is active in phosphorus-limited ocean regions. nih.govhawaii.edu | Highlights its role as an important source of phosphorus for microbial communities in oligotrophic areas. |

Advanced Research Applications and Future Directions for Heptyl Methyl Methylphosphonate Dmhmp

Optimization of Extractant Performance in Nuclear Fuel Cycle Technologies

Di-1-methyl heptyl methylphosphonate (B1257008) (DMHMP) has emerged as a highly promising extractant for the reprocessing of thorium-based nuclear fuels, presenting a potential alternative to the conventional Thorex process which utilizes tri-n-butyl phosphate (B84403) (TBP). researchgate.netresearchgate.net The thorium-uranium (Th-U) fuel cycle offers advantages over the uranium-plutonium (U-Pu) cycle, and efficient separation of the fissile uranium-233 (B1220462) (²³³U) from irradiated thorium is critical for a closed fuel cycle. bohrium.com Research has focused on optimizing the performance of DMHMP for this purpose. researchgate.netbohrium.com

Studies have systematically investigated and optimized various parameters for a process using DMHMP to recover uranium from irradiated thorium. researchgate.netbohrium.comrsc.org Key factors that have been fine-tuned include the concentration of DMHMP in the n-dodecane diluent, the nitric acid (HNO₃) concentration in the feed, scrub, and stripping solutions, and the phase ratios during extraction. bohrium.comrsc.org Due to the strong electron-donating properties of its methyl and alkyl groups, DMHMP demonstrates a powerful extraction capability, allowing operations to proceed under lower acidity and with a lower organic-to-aqueous phase ratio compared to the TBP-based Thorex process. researchgate.netresearchgate.netbohrium.com

In multistage countercurrent extraction experiments, a process using DMHMP demonstrated high efficiency. researchgate.net The recovery of thorium (Th) and uranium (U) was reported to be greater than 99.8% and 99.9%, respectively. researchgate.net Furthermore, the process achieved excellent separation, with a separation factor of Th from U at 5.9 × 10³ and U from Th at 7.1 × 10³. researchgate.net The irradiation stability of DMHMP has also been assessed and found to be a suitable candidate for separating U(VI) from bulk Th(IV). bohrium.comrsc.org

Table 1: Optimized Parameters for Uranium Recovery using DMHMP This table is interactive. Click on headers to sort.

| Parameter | Optimized Value/Condition | Reference |

|---|---|---|

| DMHMP Concentration | Determined based on Th(IV) and U(VI) distribution ratios | bohrium.com |

| Process Acidity | Lower than conventional Thorex process | researchgate.net |

| Phase Ratio (O/A) | Lower than conventional Thorex process | researchgate.net |

| Uranium Recovery | > 99.9% | researchgate.net |

| Thorium Recovery | > 99.8% | researchgate.net |

| Separation Factor (U from Th) | 7.1 × 10³ | researchgate.net |

| Separation Factor (Th from U) | 5.9 × 10³ | researchgate.net |

Advancements in Chemical Agent Simulant Development and Detection

Methylphosphonates, particularly Dimethyl methylphosphonate (DMMP), are widely used as simulants for highly toxic organophosphorus nerve agents like Sarin (GB). nih.govresearchgate.netcdc.gov The structural similarity and significantly lower toxicity of DMMP make it an invaluable tool for research into the detection and protection against chemical warfare agents (CWAs). nih.govresearchgate.net The development of highly sensitive and rapid detection methods for these simulants is a critical area of research, driving innovation in sensor technology. scitechdaily.com

Recent advancements have focused on the use of diverse nanomaterials to create chemical sensors with high sensitivity for DMMP. nih.gov These include chemiresistors, chemicapacitors, field-effect transistors, and mass-sensitive sensors like quartz crystal microbalance (QCM) systems. nih.govresearchgate.netelsevierpure.com For instance, a QCM sensor using polyvinylidene fluoride (B91410) as the sensing material has demonstrated good linear correlation and consistent detection efficiency for DMMP. elsevierpure.com Another approach involves two-dimensional tungsten diselenide (WSe₂) nanosheets, which have shown a high response of 8.91% to 10 ppm of DMMP at room temperature with a theoretical detection limit of 122 ppb. rsc.org The enhanced performance is attributed to the high specific surface area of the nanosheets, which provides more active sites for DMMP adsorption. rsc.org

Other innovative sensor designs include a passive, wireless sensor based on surface acoustic wave (SAW) technology. scitechdaily.com This device uses a fluoroalcohol polysiloxane coating to specifically target and detect DMMP, offering the ability to monitor for chemical threats without requiring direct power or physical connections. scitechdaily.com Nanostructured composites, such as manganese oxide nitrogen-doped graphene oxide with polypyrrole (MnO₂@NGO/PPy), have also been tested, showing high sensitivity and selectivity for DMMP. nih.gov The interaction is often based on hydrogen bonding between the phosphonate (B1237965) group and the sensor material. nih.gov These advanced sensors are crucial for early warning and response to chemical threats. scitechdaily.com

Table 2: Performance of Various DMMP Sensor Technologies This table is interactive. Click on headers to sort.

| Sensor Technology | Sensing Material | Key Finding | Reference |

|---|---|---|---|

| Chemiresistor | Tungsten Diselenide (WSe₂) Nanosheets | 8.91% response to 10 ppm DMMP; 122 ppb theoretical detection limit | rsc.org |

| Quartz Crystal Microbalance (QCM) | Polyvinylidene Fluoride (PVDF) | Linear correlation between frequency shift and DMMP concentration | elsevierpure.com |

| Surface Acoustic Wave (SAW) | Fluoroalcohol Polysiloxane (SXFA) | Wireless detection with stable operation over a wide temperature range | scitechdaily.com |

| QCM | MnO₂@NGO/PPy | Sensitivity of 51 Hz for 25 ppm of DMMP | nih.gov |

| Paper Spray Mass Spectrometry | N/A | Direct detection in blood and urine with low ng/mL limits | nih.gov |

Integration of Methylphosphonate Moieties in Nucleic Acid Analogues (e.g., MEPNA)

The methylphosphonate moiety is a key structural feature in the development of modified nucleic acids for therapeutic applications. nih.govnih.gov Antisense oligonucleotides (AOs), which can regulate gene expression, are often chemically modified to improve properties like nuclease resistance and binding affinity to target RNA. mdpi.com One such modification involves replacing the natural phosphodiester linkage with a methylphosphonate linkage. glenresearch.com

A significant development in this area is the creation of 5′-O-Methylphosphonate Nucleic Acids, abbreviated as MEPNA. nih.govnih.gov Research has shown that incorporating 5′-O-methylphosphonate units into antisense oligonucleotides significantly stabilizes the heteroduplexes they form with target RNA. nih.gov This is in contrast to 3′-O-methylphosphonate modifications, which cause strong destabilization. nih.gov

Crucially, heteroduplexes containing these 5′-O-methylphosphonate units in the antisense strand demonstrate a significant increase in cleavage activity by Escherichia coli Ribonuclease H (RNase H) — up to a 3-fold increase compared to natural heteroduplexes. nih.govnih.gov RNase H is a key enzyme in the mechanism of action for many antisense drugs, as it degrades the RNA strand of an RNA/DNA hybrid. The enhanced ability of MEPNA to activate RNase H makes it a promising modification for developing more potent antisense therapies. nih.gov These findings have been demonstrated with model RNA targets, including microRNA-191 (miR191), which is overexpressed in several cancers. nih.gov

Prospects for Heptyl Methyl Methylphosphonate (DMHMP) in Emerging Material Sciences

The unique properties of di-1-methyl heptyl methylphosphonate (DMHMP) and related phosphonate compounds suggest potential applications in emerging material sciences, beyond their use in nuclear fuel extraction. While research in this area is less developed, existing studies on similar compounds provide a basis for future exploration.

One area of interest is the development of advanced functional polymers. The RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of phosphonate-containing monomers, such as dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), has been successfully demonstrated. rsc.org This allows for the synthesis of well-defined polymers with controlled molecular weights. rsc.org These polymers can be subsequently hydrolyzed to create poly((methacryloyloxy)methyl phosphonic acid), a phosphonic acid-containing polymer. rsc.org The ability to create such polymers opens pathways for designing materials with applications in areas like ion exchange, flame retardancy, biocompatible materials, and surface modification. The heptyl group in DMHMP could be incorporated to tune the polymer's solubility and thermal properties.

Furthermore, the interaction of organophosphorus compounds with other materials is an active area of study. For example, research on how dimethyl methylphosphonate (DMMP) interacts with urea-based supramolecular gels has shown that the presence of the organophosphate can induce structural reinforcement in the gel. rsc.org This suggests that phosphonates like DMHMP could be used as molecular triggers or structural components in "smart" materials, such as responsive gels or self-healing polymers. The specific nature of the alkyl groups in DMHMP would influence its interaction with the material's matrix, offering a way to tailor the material's response. The established role of DMHMP in liquid-liquid extraction also points to its potential use in advanced separation materials, such as polymer inclusion membranes or functionalized sorbents for selective metal recovery. researchgate.net

Q & A

Q. What are the standard synthetic routes for heptyl methyl methylphosphonate, and how is purity validated?

this compound is typically synthesized via esterification of methylphosphonic acid with heptanol and methanol under acidic or catalytic conditions. Key steps include:

- Reagent stoichiometry : Optimizing molar ratios (e.g., 1:1.2 for methylphosphonic acid to alcohol) to minimize side products like dialkyl esters .

- Characterization : Nuclear Magnetic Resonance (NMR, <sup>1</sup>H and <sup>31</sup>P) for structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment (>98%), and elemental analysis to verify stoichiometry .

- Purification : Distillation under reduced pressure (e.g., 0.1 mmHg at 120°C) or column chromatography using silica gel .

Q. How do solvent properties of this compound influence its use in liquid-liquid extraction?

The compound’s high hydrophobicity (logP ≈ 3.2) and strong donor oxygen atoms make it effective for extracting metal ions (e.g., actinides, lanthanides) from nitric acid media. Key parameters include:

- Distribution ratios : Measured via batch experiments with varying HNO3 concentrations (0.1–6 M) .

- Extraction mechanism : Likely cation exchange or solvation, inferred from slope analysis of logD vs. ligand concentration .

- Phase stability : Evaluated by monitoring third-phase formation thresholds using UV-Vis spectroscopy .

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound are limited, analogs like dimethyl methylphosphonate (CAS 756-79-6) suggest:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and vapor-resistant goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile degradation products (e.g., phosphine oxides) .

- Waste disposal : Incineration in EPA-approved facilities to prevent environmental persistence .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., <sup>31</sup>P NMR shifts) for this compound derivatives be resolved?

Contradictions often arise from solvent effects or impurities. Methodological solutions include:

- Standardized conditions : Record spectra in deuterated chloroform with 5% TMS as an internal reference .

- Comparative analysis : Cross-reference with databases like NIST Chemistry WebBook (e.g., CAS 690-64-2 for isopropyl analogs) .

- Error assessment : Calculate signal-to-noise ratios and integration errors using peak deconvolution software .

Q. What kinetic models describe the extraction of uranium(VI) by this compound in nitrate media?

Studies on analogous extractants (e.g., DMHMP) suggest:

- Rate-controlling step : Interfacial chemical reaction, validated via constant-interface cell experiments .

- Activation energy : ~11.8 kJ/mol, derived from Arrhenius plots of extraction rates at 25–60°C .

- Diffusion effects : Assessed by varying stirring speeds (200–1200 rpm) to isolate kinetic vs. mass transfer limitations .

Q. How does structural modification of this compound affect its thermal stability?

Thermal decomposition pathways (e.g., ester cleavage) are studied using:

- Thermogravimetric analysis (TGA) : Degradation onset temperatures (Td) >200°C under nitrogen .

- Differential Scanning Calorimetry (DSC) : Endothermic peaks correlate with melting points (~-30°C for liquid analogs) .

- Degradation products : Identified via GC-MS after pyrolysis at 300°C .

Q. What strategies mitigate co-extraction of unwanted metal ions (e.g., Fe<sup>3+</sup>) in this compound systems?

- Masking agents : Add oxalic acid or citric acid (0.1–0.5 M) to complex interfering ions .

- pH optimization : Adjust aqueous phase pH to 1.5–2.5 to suppress Fe<sup>3+</sup> solubility .

- Selective stripping : Use dilute HCl (0.1 M) to back-extract Fe<sup>3+</sup> while retaining target ions .

Methodological Guidelines

- Data reporting : Follow journal standards (e.g., Medicinal Chemistry Research) for spectral data, error margins, and statistical validation .

- Experimental replication : Provide detailed Supplementary Information for synthesis and characterization to ensure reproducibility .

- Mixed-methods design : Combine quantitative extraction kinetics with qualitative FTIR analysis of ligand-metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.